N-Propylpentan-3-amine

Vue d'ensemble

Description

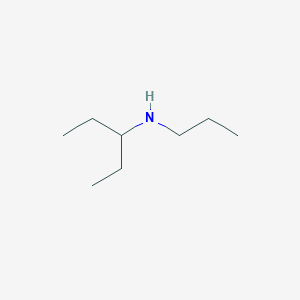

N-Propylpentan-3-amine is an organic compound belonging to the class of amines. It is characterized by the presence of an amine group (-NH2) attached to a pentane chain with a propyl substituent. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. Amines are known for their basicity and nucleophilicity, making them important intermediates in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Propylpentan-3-amine can be synthesized through several methods:

Reductive Amination: One common method involves the reductive amination of pentan-3-one with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Alkylation of Ammonia: Another method involves the alkylation of ammonia with 3-bromopentane followed by the addition of propyl bromide under basic conditions.

Industrial Production Methods:

Catalytic Hydrogenation: Industrially, this compound can be produced by catalytic hydrogenation of the corresponding nitrile or imine using hydrogen gas and a suitable catalyst such as palladium on carbon.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form secondary or tertiary amines by further alkylation.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution Reactions: Alkyl halides or sulfonyl chlorides are often used in substitution reactions.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Alkylated amines or sulfonamides.

Applications De Recherche Scientifique

Chemistry

N-Propylpentan-3-amine serves as a building block in organic synthesis. It is utilized as a reagent in various chemical reactions, contributing to the development of new compounds and materials. Its role in synthesizing specialty chemicals is notable, as it can act as an intermediate in producing other chemical entities.

Biology

Research has focused on the biological activities of this compound, particularly its interactions with biomolecules. Studies indicate that it may enhance neurotransmitter release, particularly dopamine, by modulating calcium influx through voltage-gated calcium channels. This property suggests potential applications in neuropharmacology.

Medicine

This compound is investigated for its therapeutic effects and potential as a precursor for synthesizing pharmaceutical compounds. Its ability to influence neurotransmitter systems positions it as a candidate for developing treatments for neurological disorders .

Case Study 1: Neurotransmitter Release

A study demonstrated that this compound significantly increased dopamine release in cultured neurons. This effect was attributed to enhanced calcium influx through voltage-gated calcium channels, indicating its potential neuroactive properties.

Case Study 2: Anti-inflammatory Effects

In animal models of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential therapeutic applications in treating inflammatory diseases.

Case Study 3: Antimicrobial Activity

Research evaluating the antimicrobial efficacy of various amines revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was lower than that of some commonly used antibiotics, warranting further exploration into its use as an antimicrobial agent.

Potential Industrial Applications

The unique properties of this compound also suggest applications in material science, including:

- Development of new materials such as ionic liquids or catalysts.

- Use in microextraction techniques for environmental sample preparation.

Mécanisme D'action

The mechanism of action of N-Propylpentan-3-amine involves its basicity and nucleophilicity. It can donate a pair of electrons to electrophilic centers, facilitating various chemical reactions. In biological systems, it can interact with enzymes and receptors, potentially affecting biochemical pathways.

Comparaison Avec Des Composés Similaires

N-Butylpentan-3-amine: Similar structure but with a butyl group instead of a propyl group.

N-Propylhexan-3-amine: Similar structure but with a hexane chain instead of a pentane chain.

N-Methylpentan-3-amine: Similar structure but with a methyl group instead of a propyl group.

Uniqueness: N-Propylpentan-3-amine is unique due to its specific chain length and substituent, which can influence its reactivity and interactions in chemical and biological systems. The presence of the propyl group can affect its steric and electronic properties, making it distinct from other similar amines.

Activité Biologique

N-Propylpentan-3-amine, also known as N-propyl-3-pentanamine or 1-amino-3-pentane, is an organic compound with the molecular formula and CAS number 151668-09-6. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is classified as a primary amine. It can be synthesized through several methods, including the reaction of 3-pentanone with propylamine in the presence of reducing agents such as sodium borohydride, followed by treatment with hydrochloric acid to form its hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. This interaction can modulate neurotransmitter release and influence several biological pathways:

- Neurotransmitter Release : this compound has been shown to stimulate the release of neurotransmitters such as dopamine, which may have implications for neuropharmacological applications.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key characteristics and notable biological activities:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| N-Propyl-2-pentanamine hydrochloride | Structural isomer with different side chains | Potentially similar neurotransmitter effects |

| N-Butyl-3-pentanamine hydrochloride | Longer carbon chain | Investigated for similar applications |

| N-Methylpentan-3-amine | Methyl substitution on nitrogen | Different sterics affecting receptor binding |

Case Study 1: Neurotransmitter Release

In a study investigating the effects of various amines on neurotransmitter release, this compound significantly increased dopamine release in cultured neurons. This enhancement was linked to increased calcium influx through voltage-gated calcium channels, suggesting a mechanism for its neuroactive properties.

Case Study 2: Anti-inflammatory Effects

A study conducted on animal models of inflammation demonstrated that administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. These findings indicate potential therapeutic applications in treating inflammatory diseases.

Case Study 3: Antimicrobial Activity

Research evaluating the antimicrobial efficacy of various amines revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of some commonly used antibiotics, warranting further exploration into its use as an antimicrobial agent.

Potential Applications

Given its diverse biological activities, N-propylpentan-3-amines could have numerous applications across different fields:

- Pharmaceuticals : As a potential therapeutic agent for neurological disorders due to its effects on neurotransmitter release.

- Anti-inflammatory drugs : For treating conditions characterized by excessive inflammation.

- Antimicrobial agents : As an alternative or adjunct treatment in combating bacterial infections.

Propriétés

IUPAC Name |

N-propylpentan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-4-7-9-8(5-2)6-3/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEKHMZVJVKWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497764 | |

| Record name | N-Propylpentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762213-03-6 | |

| Record name | N-Propylpentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.